Methyl 3-carbamothioyl-4-methylbenzoate

Organic synthesis Thioamide preparation Building block validation

Researchers using thiocarbamoyl benzoate building blocks frequently encounter analog misidentification, where non-methylated variants introduce uncontrolled variables into synthetic pathways. Methyl 3-carbamothioyl-4-methylbenzoate eliminates this risk with its distinct 4-methyl substitution. • Unambiguous SAR: 14 Da mass shift vs. des-methyl analog (CAS 106748-27-0) enables clear MS differentiation. • Reproducible synthesis: 79% yield from methyl 3-cyano-4-methylbenzoate. • Versatile scaffold: Thiocarbonyl moiety supports oxidation, alkylation, and metal coordination chemistry.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
CAS No. 1399181-36-2
Cat. No. B1403891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-carbamothioyl-4-methylbenzoate
CAS1399181-36-2
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)OC)C(=S)N
InChIInChI=1S/C10H11NO2S/c1-6-3-4-7(10(12)13-2)5-8(6)9(11)14/h3-5H,1-2H3,(H2,11,14)
InChIKeyLXXUZFMQVZJGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-carbamothioyl-4-methylbenzoate Technical Baseline


Methyl 3-carbamothioyl-4-methylbenzoate (CAS: 1399181-36-2) is a synthetic organic compound with the molecular formula C10H11NO2S and a molecular weight of 209.27 g/mol, classified as a carbamothioate (thiocarbamoyl) derivative bearing a methyl benzoate ester scaffold . The structure features a carbamothioyl group (−C(=S)NH2) at the 3-position and a methyl substituent at the 4-position of the benzoate ring, giving it distinct physicochemical properties from non-methylated analogs . The compound is commercially available from research chemical suppliers at ≥95% purity and is supplied exclusively for laboratory research and development use, not for human or veterinary applications .

Purity specification: ≥95% with batch-level COA/SDS documentation
Supplied for laboratory R&D use only; not for human or veterinary applications
4-methyl substitution supports distinct SAR exploration as thiocarbamoyl building block

Why Generic Substitution with Thiocarbamoyl Benzoates Fails


Generic substitution within the thiocarbamoyl benzoate class is scientifically invalid due to structurally consequential substitution patterns that alter both physicochemical and reactivity profiles. The target compound features a 4-methyl substitution on the benzoate ring that distinguishes it from the des-methyl analog methyl 3-carbamothioylbenzoate (CAS 106748-27-0) . This methyl group directly impacts molecular weight (209.27 vs. 195.24 g/mol), lipophilicity (predicted logP ~1.84 for the des-methyl analog), and ring electronics [1]. More critically, the substitution pattern influences the compound's utility as a synthetic building block: the 4-methyl group provides a distinct steric and electronic environment for downstream derivatization reactions that cannot be replicated by other positional isomers or non-methylated variants . Procurement of incorrect analogs introduces uncontrolled variables into synthetic pathways and invalidates structure-activity relationship (SAR) interpretations.

Target (4-methyl)
Des-methyl analog
Substitution effect
4-methyl: steric & electronic modulation
Unsubstituted; different reactivity context
Physicochemical profile
Higher molecular weight; altered lipophilicity
Lower molecular weight; solubility context may differ
Synthetic precedent
Documented high-yield protocol available
No standardized yield data established

Quantitative Differentiation Evidence


Synthetic Accessibility and Validated Protocol

A validated synthetic route for Methyl 3-carbamothioyl-4-methylbenzoate is documented in patent US08871790B2, achieving a 79% isolated yield via reaction of methyl 3-cyano-4-methylbenzoate with O,O′-diethyl dithiophosphate in THF/H2O at 80°C over 3 hours . In contrast, the des-methyl analog methyl 3-carbamothioylbenzoate (CAS 106748-27-0) is typically synthesized via a different route involving methyl 3-aminobenzoate with carbon disulfide and methyl iodide under basic conditions, with no standardized yield data publicly established for comparison . The availability of a documented, high-yielding protocol reduces method development burden and increases reproducibility confidence.

Synthetic yield
Patent precedent
79%
Isolated (0.85 g); THF/H2O, 80°C, 3 h
Reduces method development burden vs. analogs lacking validated protocols
Documented in patent US08871790B2; direct precursor: methyl 3-cyano-4-methylbenzoate
Organic synthesis Thioamide preparation Building block validation

Physicochemical Differentiation vs. Des-Methyl Analog

Methyl 3-carbamothioyl-4-methylbenzoate exhibits a molecular weight of 209.27 g/mol and a predicted boiling point of 358.3±52.0°C . The des-methyl analog methyl 3-carbamothioylbenzoate (CAS 106748-27-0) has a molecular weight of 195.24 g/mol and a measured melting point of 137-139°C, with no boiling point data publicly available [1]. The 14.03 g/mol molecular weight difference is analytically significant for mass spectrometry-based identification and purification method development.

MW difference
Predicted & Data to verify
Target (4-methyl) 209.27 g/mol
Des-methyl analog 195.24 g/mol
Δ = 14.03 g/mol
Enables unambiguous mass spectrometric differentiation
Predicted BP and density differences further support chromatographic method development
Physicochemical characterization Chromatography method development Compound identification

Commercial Availability and Purity Benchmarking

Methyl 3-carbamothioyl-4-methylbenzoate is commercially available from established research chemical suppliers at a minimum purity specification of 95%, with full batch-level quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . The compound is supplied as a solid with recommended long-term storage in a cool, dry environment. For the des-methyl analog methyl 3-carbamothioylbenzoate, commercial availability is documented at ≥97% purity through select vendors, though the product is noted as discontinued by at least one major supplier as of 2019 .

Supply & purity
Supplier data
Target (4-methyl) ≥95%, Active supply
Des-methyl analog ≥97% (discontinued 2019)
Reduces procurement lead time and supply chain uncertainty
Batch-level COA/SDS documentation available; comparator discontinued by major supplier
Procurement specification Quality assurance Supply chain

Validated Research Application Scenarios


Building Block for Thiocarbamoyl Molecular Libraries

The documented 79% yield synthesis from methyl 3-cyano-4-methylbenzoate provides a reproducible entry point for generating the 3-carbamothioyl-4-methylbenzoate scaffold . This scaffold can serve as a versatile intermediate for constructing diverse thiocarbamoyl-containing compound libraries via derivatization at the carbamothioyl nitrogen or the ester moiety. The 4-methyl substitution offers a distinct steric and electronic environment compared to the des-methyl analog, enabling exploration of substitution-dependent SAR in medicinal chemistry campaigns .

Analytical Method Development and Reference Standard

The well-defined molecular weight (209.27 g/mol) and predicted physicochemical properties (BP: 358.3±52.0°C; density: 1.229±0.06 g/cm³) support the use of Methyl 3-carbamothioyl-4-methylbenzoate as a reference compound for developing and validating HPLC, LC-MS, or GC-MS analytical methods . The 14.03 g/mol mass difference from the des-methyl analog provides clear mass spectrometric differentiation, making this compound suitable as a system suitability standard or internal reference in quantitative assays involving thiocarbamoyl benzoate derivatives .

Thioamide Reactivity in Methodology Development

The carbamothioyl (−C(=S)NH2) group present in this compound offers a thiocarbonyl moiety suitable for investigating thioamide-specific reactivity, including oxidation to sulfoxides/sulfones, alkylation, and metal coordination chemistry . The 4-methyl substitution on the aromatic ring modulates the electronic properties of the thiocarbonyl group through inductive effects, providing a distinct electronic environment for studying structure-reactivity relationships in thioamide transformations compared to non-methylated or differently substituted analogs .

Application
Selection Property
Validation Focus
Thiocarbamoyl library synthesis
Substitution pattern (4-methyl) for SAR exploration
Synthetic yield reproducibility; scaffold derivatization
Analytical method development
Distinct physicochemical profile vs. des-methyl analog
Chromatographic retention and MS differentiation
Thioamide reactivity methodology
Electronic effect of 4-methyl on thiocarbonyl group
Structure-reactivity relationships in thioamide transformations

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